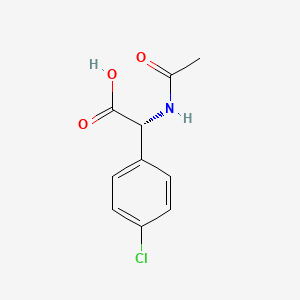

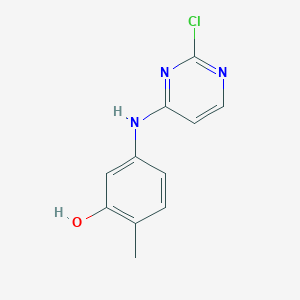

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールは、抗酸化作用で知られる化学化合物です。ゴム産業でゴム材料の劣化を防ぐために一般的に使用されています。 この化合物は、6-エトキシ-1,2-ジヒドロ-2,2,4-トリメチルキノリンおよびエトキシキンとも呼ばれます .

準備方法

合成経路と反応条件

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールの合成は、通常、2,2,4-トリメチル-1,2-ジヒドロキノリンとエチルアルコールを酸性条件下で反応させることにより行われます。 この反応は、キノリン環の6位にエトキシ基を形成するため、高温で行われます .

工業的製造方法

工業的な環境では、6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールの製造は、連続フロー反応器を使用してスケールアップされます。この方法により、製品の品質を常に維持し、収率を高めることができます。 反応条件は、副生成物を最小限に抑え、プロセスの効率を最大限に高めるように最適化されています .

化学反応の分析

反応の種類

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、キノリン誘導体になります。

還元: 還元反応により、この化合物は対応するアミンに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

酸化: さまざまな官能基を持つキノリン誘導体。

還元: 対応するアミン化合物。

科学研究への応用

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールは、科学研究において幅広い用途があります。

化学: ポリマー化学における抗酸化剤として使用され、ポリマーの劣化を防ぎます。

生物学: 生物系における酸化ストレスに対する潜在的な保護効果について研究されています。

医学: 細胞の酸化損傷を防ぐための潜在的な治療効果について調査されています。

科学的研究の応用

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

作用機序

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールの抗酸化特性は、フリーラジカルを捕捉する能力に起因します。この化合物は、フリーラジカルを中和するために電子を供与するため、材料や生物系への酸化損傷を防ぎます。 分子標的には活性酸素種が含まれ、関与する経路は酸化ストレスの抑制に関連しています .

類似化合物の比較

類似化合物

2,2,4-トリメチル-1,2-ジヒドロキノリン: エトキシ基がないため、抗酸化剤としての効果が低くなります。

6-メトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン: 構造は似ていますが、エトキシ基ではなくメトキシ基を持っているため、抗酸化特性が変わる可能性があります。

6-プロポキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン: プロポキシ基が含まれており、溶解性と反応性に影響を与える可能性があります.

独自性

6-エトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリン-8-オールは、独自の特定のエトキシ基により、抗酸化特性が向上し、ゴム材料の劣化を防ぐのに特に効果的です。 フリーラジカルを捕捉し、酸化ストレスを抑制する能力により、他の類似化合物とは異なります .

類似化合物との比較

Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethoxy group, making it less effective as an antioxidant.

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its antioxidant properties.

6-Propoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a propoxy group, which may affect its solubility and reactivity.

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol is unique due to its specific ethoxy group, which enhances its antioxidant properties and makes it particularly effective in preventing the degradation of rubber materials. Its ability to scavenge free radicals and inhibit oxidative stress sets it apart from other similar compounds .

特性

CAS番号 |

73477-12-0 |

|---|---|

分子式 |

C14H19NO2 |

分子量 |

233.31 g/mol |

IUPAC名 |

6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-ol |

InChI |

InChI=1S/C14H19NO2/c1-5-17-10-6-11-9(2)8-14(3,4)15-13(11)12(16)7-10/h6-8,15-16H,5H2,1-4H3 |

InChIキー |

DCWAOTZKMPEMFI-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(C(=C1)O)NC(C=C2C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)

![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)

![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)

![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)